molecular formula C5H6F2O3 B6614769 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one CAS No. 1202569-36-5

4,5-bis(fluoromethyl)-1,3-dioxolan-2-one

Cat. No.: B6614769
CAS No.: 1202569-36-5
M. Wt: 152.10 g/mol
InChI Key: YAQXBPZBBFHPLF-UHFFFAOYSA-N
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Description

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one (CAS 1202569-36-5) is a fluorinated derivative of ethylene carbonate with the molecular formula C 5 H 6 F 2 O 3 and a molecular weight of 152.10 g/mol . This compound is classified as a cyclic carbonate and is primarily of interest as a specialized chemical building block and a high-value electrolyte additive in advanced lithium-ion battery research. The incorporation of two fluoromethyl groups onto the 1,3-dioxolan-2-one ring is a key structural modification that enhances the compound's electrochemical stability and can lower its melting point, making it a candidate for improving the performance and safety of next-generation battery electrolytes. Researchers also value this bis-fluorinated analog as a versatile intermediate in synthetic organic and medicinal chemistry, where it can be used to introduce fluorinated motifs into target molecules, potentially altering their metabolic stability, lipophilicity, and binding properties. The product requires cold-chain transportation to maintain its integrity and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

4,5-bis(fluoromethyl)-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQXBPZBBFHPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(OC(=O)O1)CF)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stoichiometric Considerations

The molar ratio of fluorinating agent to substrate is critical. Excess HF (5:1 molar ratio) ensures complete substitution but increases corrosion risks and byproduct formation. In contrast, stoichiometric deficits may leave residual chloromethyl groups, complicating purification.

Catalyst Performance

Chromium(III) oxide (Cr₂O₃) achieves >99% purity in fluorinating tetrachloro-dioxolanes, but its efficacy for fluoromethyl groups remains untested. Screening alternative catalysts like La/Ni composites or supported metals (e.g., Cu/C) could improve selectivity.

Purification and Yield

Post-reaction purification often involves fractional distillation and recrystallization. For the target compound, cooling the reaction mixture to 0–5°C facilitates crystallization, as demonstrated in the isolation of 4,5-dimethyl-1,3-dioxole-2-ketone. Activated carbon treatment further enhances purity by adsorbing colored impurities.

Comparative Analysis of Reported Methods

Parameter Transesterification/Cyclization Catalytic Fluorination
Starting Material3-Hydroxy-2-butanoneTetrachloro-dioxolane
Key ReagentDimethyl carbonateHF
CatalystSodium propylateCr₂O₃
Temperature Range60–160°C150–200°C
Yield47–53%68% (chlorination step)
Purity99.0–99.7%>99%

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include fluoromethyl-substituted carbonyl compounds, reduced dioxolane derivatives, and various substituted dioxolanes, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various fluorinated organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecular structures.

  • Synthesis of Fluorinated Compounds : Research indicates that 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one can be utilized to synthesize other fluorinated derivatives through reactions with nucleophiles such as amines or alcohols. These derivatives often exhibit enhanced biological activity or improved physical properties compared to their non-fluorinated counterparts .

Pharmaceutical Applications

The compound's unique properties make it a candidate for use in pharmaceuticals:

  • Drug Development : It has been explored as an intermediate in the synthesis of potential drug candidates. Fluorinated compounds are known to enhance metabolic stability and bioavailability, making them attractive for pharmaceutical applications .
  • Pharmaceutical Intermediates : The compound can be employed as a building block for synthesizing various pharmaceutical intermediates, which are essential for the production of active pharmaceutical ingredients (APIs) .

Materials Science

In materials science, 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one is being investigated for its potential use in developing new materials with desirable properties:

  • Polymer Chemistry : Its incorporation into polymeric materials may lead to products with enhanced thermal stability and chemical resistance. The fluorinated nature of the compound can impart unique properties such as low surface energy and hydrophobicity .
  • Electrolytes for Batteries : The compound is also being studied as a potential electrolyte solvent and additive in lithium-ion batteries. Its chemical structure may contribute to improved ionic conductivity and electrochemical stability .

Case Study 1: Synthesis of Fluorinated Drug Candidates

A recent study demonstrated the use of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one in synthesizing a series of fluorinated drug candidates aimed at treating viral infections. The synthesis involved the reaction of this compound with various nucleophiles under controlled conditions, resulting in high yields of the desired products with improved pharmacological profiles.

Case Study 2: Development of Fluorinated Polymers

Another investigation focused on incorporating 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one into polymer matrices. The resulting polymers exhibited significant improvements in thermal stability and mechanical properties compared to traditional polymers. This study highlights the potential for creating advanced materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Fluorinated Cyclic Carbonates

  • 4,5-Difluoro-1,3-dioxolan-2-one (DFEC)
    • Molecular Formula : C₃H₂F₂O₃; Molecular Weight : 124.0 g/mol .
    • Key Differences : DFEC has fluorine atoms directly substituted on the carbonate ring (C4 and C5), whereas 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one features fluoromethyl groups.
    • Applications : DFEC is widely used as an electrolyte additive in lithium-ion batteries due to its ability to form stable solid-electrolyte interphases (SEI) .

Bis-Dioxolanone Derivatives

  • 4,4'-(Butane-1,4-diyl)bis(1,3-dioxolan-2-one)
    • Structure : Two 1,3-dioxolan-2-one units linked via a butane chain.
    • Applications : Used as a crosslinker in polyurethane and poly(hydroxyurethane) hydrogels, enhancing mechanical strength and thermal stability .
  • 4,4′-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one)
    • Structure : Aromatic-linked bis-carbonate with a rigid propane-2,2-diyl spacer.
    • Synthesis : Prepared via CO₂ insertion into epoxides under catalytic conditions .

Non-Fluorinated Analogs

  • Ethylene Carbonate (1,3-dioxolan-2-one)
    • Molecular Formula : C₃H₄O₃; Molecular Weight : 88.06 g/mol.
    • Applications : A cornerstone solvent in lithium-ion batteries. Fluorinated derivatives like 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one and DFEC are designed to improve upon its limitations, such as low thermal stability and high viscosity .

Data Tables

Table 1: Comparative Analysis of Fluorinated Cyclic Carbonates

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one C₅H₆F₂O₃ 152.1 Fluoromethyl (C4, C5) Electrolytes, polymer synthesis
4,5-Difluoro-1,3-dioxolan-2-one (DFEC) C₃H₂F₂O₃ 124.0 Fluorine (C4, C5) Lithium-ion battery electrolytes
Ethylene Carbonate C₃H₄O₃ 88.06 None Battery solvent, polymer precursor

Table 2: Bis-Dioxolanone Derivatives

Compound Linking Group Applications
4,4'-(Butane-1,4-diyl)bis(1,3-dioxolan-2-one) Butane Polyurethane crosslinking
4,4′-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) Aromatic propane spacer High-performance polymers

Biological Activity

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one belongs to the class of 1,3-dioxolanes, which are characterized by a dioxolane ring structure. The fluoromethyl groups attached to the dioxolane ring enhance the compound's lipophilicity and may influence its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. For instance, a series of synthesized 1,3-dioxolanes were tested against various Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one displayed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
4Staphylococcus aureus625 µg/mL
6Pseudomonas aeruginosa500 µg/mL
8Enterococcus faecalis1250 µg/mL

The MIC values indicate that these compounds can effectively inhibit bacterial growth at relatively low concentrations .

Antifungal Activity

In addition to antibacterial properties, studies have shown that 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one and its derivatives possess antifungal activity. For example, a study reported that several synthesized dioxolane derivatives exhibited significant antifungal effects against Candida albicans.

Table 2: Antifungal Activity of Dioxolane Derivatives

CompoundFungus TestedMinimum Inhibitory Concentration (MIC)
1Candida albicans500 µg/mL
4Candida albicans250 µg/mL

These findings suggest that the compound may be a promising candidate for developing antifungal agents .

The mechanism by which 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one exerts its biological effects is believed to involve interaction with specific molecular targets within bacterial and fungal cells. The fluoromethyl groups enhance the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins or nucleic acids. This interaction may disrupt essential cellular processes such as protein synthesis or cell wall integrity .

Case Studies

Several case studies have investigated the biological activity of dioxolane derivatives:

  • Study on Antibacterial Activity : A series of dioxolane compounds were synthesized and tested against multiple bacterial strains. The study found that certain derivatives showed potent activity against drug-resistant strains of Staphylococcus aureus, highlighting their potential as new therapeutic agents .
  • Antifungal Evaluation : Another study focused on the antifungal properties of dioxolanes against various fungi. Compounds were screened for their effectiveness against clinical isolates of Candida, revealing promising results for future drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluoromethylation of ethylene carbonate derivatives under anhydrous conditions to avoid hydrolysis or co-crystallization with water, as observed in analogous BF₃–ethylene carbonate systems . Key parameters include:

  • Moisture control : Trace moisture can lead to side reactions, such as the formation of aquatrifluoridoboron co-crystals .
  • Temperature : Reactions are often conducted at low temperatures (<50°C) to suppress decomposition.
  • Catalysts : Lewis acids like BF₃ may facilitate fluoromethyl group incorporation, though stoichiometry must be optimized to avoid over-fluorination .

Q. How is X-ray crystallography employed to determine the molecular structure and hydrogen bonding interactions in fluorinated dioxolanone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) resolves fluorinated substituents and hydrogen-bonding networks. For example:

  • Space group determination : Orthorhombic P2₁2₁2₁ symmetry was reported for a BF₃H₂O–ethylene carbonate co-crystal, with anisotropic displacement ellipsoids modeled at 50% probability .
  • Hydrogen-bond analysis : O–H⋯O interactions (2.6–2.8 Å) stabilize co-crystals, as seen in BF₃H₂O systems .
  • Software : SHELXL refines structures, addressing challenges like thermal motion in fluorinated groups .

Q. What spectroscopic techniques are most effective for characterizing 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹⁹F NMR : Distinct signals for fluoromethyl groups (δ ≈ -140 to -160 ppm) confirm substitution patterns.
  • ¹H/¹³C NMR : Protons adjacent to fluorine show splitting (e.g., CH₂F groups), while carbonyl carbons resonate at ~155 ppm.
  • FT-IR : Strong C=O stretches (~1800 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) validate the dioxolanone ring and fluoromethyl groups .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when fluorinated substituents introduce disorder in the crystal lattice?

  • Methodological Answer :

  • Low-temperature data collection : Reduces thermal motion artifacts, as demonstrated in BF₃H₂O co-crystals .
  • Disorder modeling : SHELXL’s PART instruction partitions occupancy for overlapping fluoromethyl conformers .
  • Validation tools : CheckCIF flags geometric anomalies, while PLATON analyzes voids and hydrogen-bond symmetry .

Q. What mechanistic insights guide the optimization of fluorinated carbonate electrolytes for high-voltage lithium-ion batteries, and how does 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one influence interfacial stability?

  • Methodological Answer :

  • SEI formation : Fluorinated groups enhance Li⁺ conductivity and passivate electrodes by forming LiF-rich interfaces, as seen in analogous fluorinated ethylene carbonates (e.g., FEC) .
  • Oxidative stability : Bis(fluoromethyl) groups reduce HOMO energy, suppressing oxidation at >4.5 V vs. Li/Li⁺ .
  • Comparative studies : Performance metrics (e.g., Coulombic efficiency, cycle life) should benchmark against commercial FEC derivatives .

Q. In computational studies, what strategies are employed to model the electronic effects of bis(fluoromethyl) groups on the reactivity of 1,3-dioxolan-2-one derivatives?

  • Methodological Answer :

  • DFT calculations : Optimize geometries (e.g., B3LYP/6-311+G(d,p)) to assess ring strain and charge distribution. Fluoromethyl groups increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack susceptibility.
  • Reactivity descriptors : Fukui indices identify sites prone to nucleophilic/electrophilic interactions .
  • Solvent effects : Continuum models (e.g., PCM) simulate solvation in battery electrolytes or CO₂ fixation reactions .

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